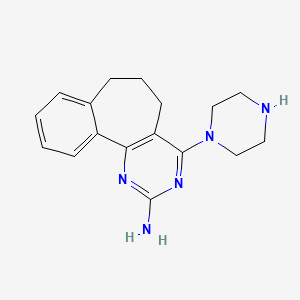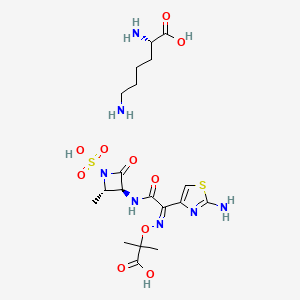
Aztreonam lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
Aplicaciones Científicas De Investigación
Impact on Cystic Fibrosis Lung Microbiome
Aztreonam lysine for inhalation (AZLI) is used to treat chronic Pseudomonas aeruginosa infection in cystic fibrosis (CF). A study examined its effects on the CF lung microbiome and its potential as a biomarker to predict patient responsiveness to therapy. However, no significant changes in alpha diversity or association with AZLI use were found, but a decline in the relative abundance of specific organisms was observed (Heirali et al., 2017).
Efficacy in Controlling Pseudomonas Aeruginosa Infection
AZLI's efficacy and safety were evaluated in patients with CF on maintenance treatment for Pseudomonas aeruginosa airway infection. It was found to increase the median time to need for additional antipseudomonal antibiotics and improved respiratory symptoms, pulmonary function, and was well tolerated (McCoy et al., 2008).
Improvements in Respiratory Symptoms and Pulmonary Function
In clinical trials, AZLI has shown significant improvements in respiratory symptoms and pulmonary function in CF patients. It was associated with delayed time to need for inhaled or intravenous antipseudomonal antibacterials, suggesting its role in reducing bacterial density in sputum and improving overall lung health (Retsch-Bogart et al., 2009).
Pharmacology, Clinical Efficacy, and Safety
A comprehensive evaluation of AZLI's pharmacology, clinical efficacy, and safety indicated that it is an effective treatment for CF-related signs and symptoms of pulmonary disease. It has shown positive outcomes in improving forced expiratory volume, decreasing sputum bacterial density, and being well-tolerated with mild adverse effects similar to placebo (Pesaturo et al., 2012).
Long-Term Clinical Efficacy
The long-term clinical efficacy of AZLI was assessed over 18 months, demonstrating sustained improvements in pulmonary function and weight in patients with CF and Pseudomonas aeruginosa. This suggests its potential in prolonged treatments for chronic infections (Oermann et al., 2009).
Propiedades
Número CAS |
827611-49-4 |
|---|---|
Nombre del producto |
Aztreonam lysine |
Fórmula molecular |
C19H31N7O10S2 |
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
Clave InChI |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)[NH3+].C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)[NH3+].C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



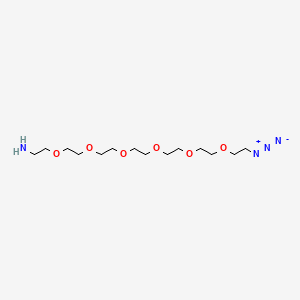
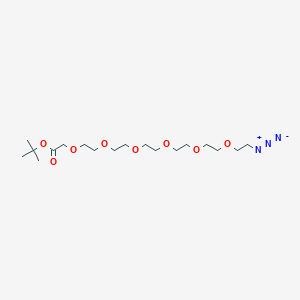
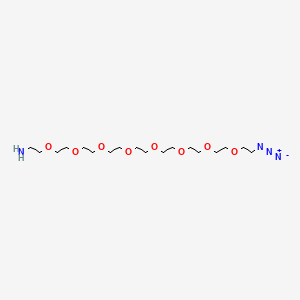
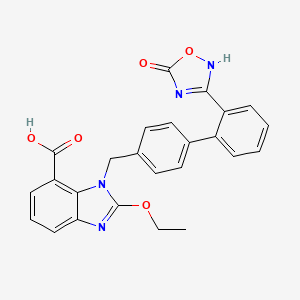
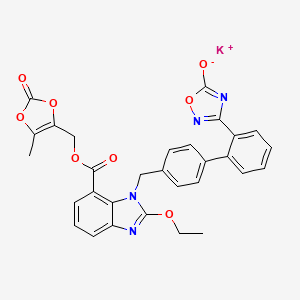
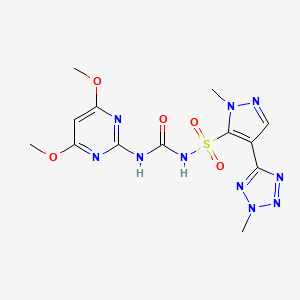
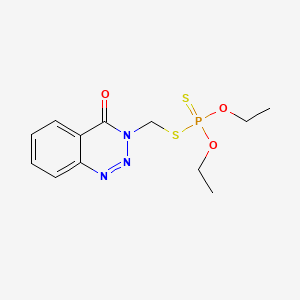
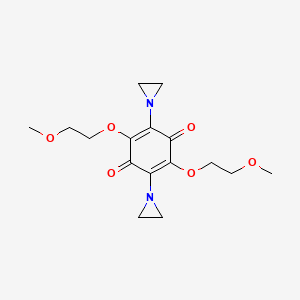
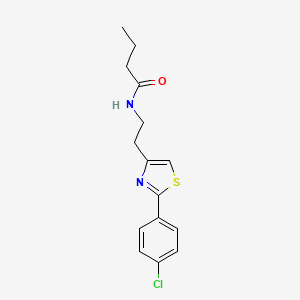
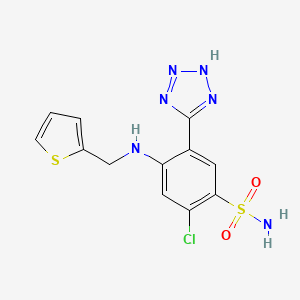
![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
